molecular formula C24H28N4O3 B2979194 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide CAS No. 941927-95-3

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide

Cat. No. B2979194
CAS RN: 941927-95-3
M. Wt: 420.513
InChI Key: XFXOUJIZULKUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical substance used for scientific research . It is also known by registry numbers ZINC000008769212 .

Scientific Research Applications

  • Synthesis of Derivatives : Research involves synthesizing new derivatives of compounds with spirocyclic structures, which are crucial in the development of novel chemical entities with potential therapeutic applications. For example, the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones explores the transformation of diethyl esters into various compounds through reactions with thiosemicarbazide and formamide, leading to the formation of triazoles, thiadiazoles, and imidazoles (Kuroyan, Pogosyan, & Grigoryan, 1995).

  • Antiviral and Antimicrobial Applications : Compounds with spiro structures have been evaluated for their antiviral and antimicrobial properties. For instance, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and showed strong activity against influenza A/H3N2 virus, demonstrating the potential of such compounds in antiviral research (Apaydın, Loy, Stevaert, & Naesens, 2020).

  • Antitubercular Drug Development : Spirocyclic compounds are also being investigated for their potential in treating tuberculosis. A structural study of a promising antitubercular drug candidate, BTZ043, which is related structurally to spirocyclic compounds, was conducted to understand its mechanism better (Richter et al., 2022).

  • Receptor Antagonist Research : Spiropiperidine derivatives have been studied for their receptor-binding affinities, demonstrating significant potential as receptor antagonists in various therapeutic areas. Research on spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists highlights the versatility of spirocyclic compounds in developing receptor-targeted therapies (Smith et al., 1995).

properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c29-21(25-14-11-19-7-3-1-4-8-19)18-27-15-12-24(13-16-27)22(30)28(23(31)26-24)17-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXOUJIZULKUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.